Cas no 1216246-16-0 (5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole)

5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole structure
1216246-16-0 structure
商品名:5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole
CAS番号:1216246-16-0
MF:C13H13FN2O
メガワット:232.253526449203
CID:6104019
PubChem ID:52983812

5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole 化学的及び物理的性質

名前と識別子

    • 5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole
    • 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole
    • Oxazole, 5-(4-fluorophenyl)-2-(2-pyrrolidinyl)-
    • 1216246-16-0
    • MFCD13188051
    • CS-0271285
    • AKOS015948606
    • 5-(4-fluorophenyl)-2-pyrrolidin-2-yl-1,3-oxazole
    • EN300-6744115
    • インチ: 1S/C13H13FN2O/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11/h3-6,8,11,15H,1-2,7H2
    • InChIKey: SGIBHGOHBSAYQQ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2=CC=C(F)C=C2)=CN=C1C1CCCN1

計算された属性

  • せいみつぶんしりょう: 232.10119120g/mol
  • どういたいしつりょう: 232.10119120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 38.1Ų

じっけんとくせい

  • 密度みつど: 1.194±0.06 g/cm3(Predicted)
  • ふってん: 366.7±37.0 °C(Predicted)
  • 酸性度係数(pKa): 8.51±0.10(Predicted)

5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6744115-0.05g
5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole
1216246-16-0 95.0%
0.05g
$315.0 2025-03-13
Enamine
EN300-6744115-0.1g
5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole
1216246-16-0 95.0%
0.1g
$470.0 2025-03-13
Enamine
EN300-6744115-10.0g
5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole
1216246-16-0 95.0%
10.0g
$5837.0 2025-03-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341955-1g
5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole
1216246-16-0 98%
1g
¥29306.00 2024-08-09
Enamine
EN300-6744115-1.0g
5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole
1216246-16-0 95.0%
1.0g
$1357.0 2025-03-13
Enamine
EN300-6744115-5.0g
5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole
1216246-16-0 95.0%
5.0g
$3935.0 2025-03-13
Enamine
EN300-6744115-0.25g
5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole
1216246-16-0 95.0%
0.25g
$672.0 2025-03-13
Enamine
EN300-6744115-2.5g
5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole
1216246-16-0 95.0%
2.5g
$2660.0 2025-03-13
Enamine
EN300-6744115-0.5g
5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole
1216246-16-0 95.0%
0.5g
$1058.0 2025-03-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341955-100mg
5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole
1216246-16-0 98%
100mg
¥11844.00 2024-08-09

5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole 関連文献

5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazoleに関する追加情報

Introduction to 5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole (CAS No. 1216246-16-0)

5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole, identified by the CAS number 1216246-16-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class, characterized by a five-membered ring containing two oxygen atoms. The presence of a pyrrolidine moiety and a 4-fluorophenyl group introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

The structural composition of 5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole suggests potential biological activity due to its ability to interact with various biological targets. The fluorine atom in the phenyl ring enhances lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the pyrrolidine ring often serves as a scaffold for bioactive molecules, contributing to interactions with enzymes and receptors.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Oxazole derivatives, in particular, have shown promise in various pharmacological contexts. Studies have demonstrated that oxazole-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole may contribute to its potential as an intermediate in synthesizing drugs targeting these conditions.

One of the most compelling aspects of this compound is its versatility in chemical modifications. Researchers can explore different derivatives by altering the substituents on the oxazole ring or the pyrrolidine moiety. Such modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, enhancing its efficacy and reducing side effects. This flexibility makes 5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole an attractive scaffold for medicinal chemists.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques can predict how 5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole interacts with biological targets at the molecular level. These simulations have helped identify key binding sites and optimize the compound’s structure for better affinity and selectivity. Such computational approaches are crucial in accelerating the drug discovery process.

The pharmaceutical industry has shown increasing interest in fluorinated compounds due to their improved pharmacological profiles. The presence of a fluorine atom can modulate metabolic pathways and enhance binding interactions with biological targets. For instance, fluorine substitution has been shown to increase the bioavailability and duration of action of several drugs. Given these benefits, 5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole represents a valuable asset in the quest for novel therapeutics.

Another area of interest is the synthesis of 5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole via green chemistry principles. Modern synthetic methods emphasize sustainability and minimal environmental impact. Researchers are exploring catalytic processes that reduce waste and energy consumption while maintaining high yields. These eco-friendly approaches align with global efforts to make pharmaceutical production more sustainable.

Preclinical studies have begun to explore the potential applications of 5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole in various disease models. Initial findings suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses. Further research is needed to validate these observations and determine optimal dosing regimens. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials.

The development of new therapeutic agents requires a multidisciplinary approach involving chemists, biologists, and clinicians. 5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole exemplifies how interdisciplinary collaboration can lead to innovative drug discovery. By combining expertise in organic synthesis, computational modeling, and biological testing, researchers can accelerate the creation of next-generation medicines.

In conclusion,5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole (CAS No. 1216246-16-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for further exploration in drug development. As scientific understanding continues to evolve,this compound will likely play a crucial role in addressing unmet medical needs.

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